molecular formula C11H9ClN2O2 B7528739 2-Methoxy-1-phenyl-4-chloro-1h-imidazole-5-carbaldehyde

2-Methoxy-1-phenyl-4-chloro-1h-imidazole-5-carbaldehyde

Cat. No.: B7528739
M. Wt: 236.65 g/mol
InChI Key: GFZPCIVYBQCNID-UHFFFAOYSA-N
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Description

2-Methoxy-1-phenyl-4-chloro-1h-imidazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a methoxy group, a phenyl group, a chloro substituent, and an aldehyde functional group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-phenyl-4-chloro-1h-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine and a source of chlorine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, alkylation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-phenyl-4-chloro-1h-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Methoxy-1-phenyl-4-chloro-1h-imidazole-5-carboxylic acid.

    Reduction: 2-Methoxy-1-phenyl-4-chloro-1h-imidazole-5-methanol.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-phenyl-4-chloro-1h-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-phenyl-4-chloro-1h-imidazole-5-carbaldehyde depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-phenyl-1h-imidazole-5-carbaldehyde: Lacks the chloro substituent.

    4-Chloro-1h-imidazole-5-carbaldehyde: Lacks the methoxy and phenyl groups.

    2-Methoxy-1-phenyl-4-chloro-1h-imidazole: Lacks the aldehyde group.

Uniqueness

2-Methoxy-1-phenyl-4-chloro-1h-imidazole-5-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups, along with the reactive aldehyde functionality, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-2-methoxy-3-phenylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11-13-10(12)9(7-15)14(11)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZPCIVYBQCNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(N1C2=CC=CC=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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